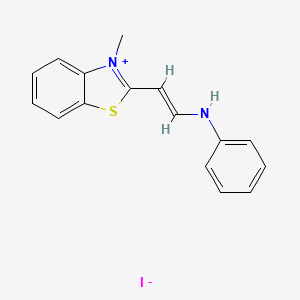

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide

描述

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide is a benzothiazolium-based quaternary ammonium salt characterized by a planar benzothiazolium core substituted with a 2-anilinovinyl group at position 2 and a methyl group at position 2. The iodide counterion stabilizes the cationic charge. This compound belongs to a class of organic dyes with extended π-conjugation, making it relevant for non-linear optical (NLO) applications, such as optical switching and frequency doubling . The anilinovinyl substituent enhances electron delocalization between the benzothiazolium ring and the vinyl-aniline moiety, promoting intramolecular charge transfer (ICT), a critical feature for NLO activity .

Synthesis typically involves quaternization of benzothiazole precursors with methyl iodide, followed by condensation with aldehydes (e.g., nitroso compounds or thiophene carbaldehydes) in polar solvents like acetic anhydride or ethanol . The compound’s crystal structure (when analogous derivatives are considered) reveals a nearly planar benzothiazolium system (maximum deviation: 0.025 Å) and intermolecular hydrogen bonding (e.g., O—H···I, C—H···O) that stabilizes the supramolecular network .

属性

IUPAC Name |

N-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYMEXHZDBZCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=C(SC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide generally follows a multi-step procedure involving:

Step 1: Quaternization of 2-methylbenzothiazole

The parent heterocycle 2-methylbenzothiazole is reacted with an alkylating agent, typically methyl iodide, to form the corresponding 3-methylbenzothiazolium iodide salt. This step is typically performed under reflux conditions in polar solvents such as ethanol or acetonitrile at temperatures around 80°C for 24 hours. The alkylation occurs at the nitrogen atom of the benzothiazole ring, producing a stable quaternary ammonium salt with iodide as the counterion.Step 2: Condensation with Aniline or Anilinovinyl Precursors

The quaternized benzothiazolium salt is then condensed with aniline or aniline derivatives under acidic or neutral conditions to form the vinyl linkage at position 2 of the benzothiazolium ring. This condensation often involves aldehyde intermediates or nitroso compounds and is carried out in solvents such as acetic anhydride or ethanol. The reaction is typically performed under reflux or mild heating to facilitate the formation of the vinyl linkage.Step 3: Isolation and Purification

After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is commonly achieved through column chromatography on silica gel using mixed solvents like ethyl acetate and hexanes in a 1:1 ratio. The final product is obtained as a crystalline iodide salt, often exhibiting high purity and stability.

Detailed Reaction Mechanism Insights

Quaternization Mechanism:

The methyl iodide acts as an electrophile, attacking the nucleophilic nitrogen of the benzothiazole ring, resulting in an SN2 nucleophilic substitution. The iodide ion remains as the counterion, stabilizing the cationic benzothiazolium species.Condensation Mechanism:

The condensation between the quaternized benzothiazolium salt and aniline involves nucleophilic attack of the aniline nitrogen on an activated vinyl or aldehyde intermediate, followed by elimination of water to form the vinyl linkage. This step is crucial for establishing the extended conjugation necessary for the compound’s electronic properties.

Industrial and Scaled-Up Production Considerations

Industrial synthesis of this compound optimizes parameters such as:

- Temperature and Reaction Time: Precise control of reflux temperature and reaction duration ensures maximal conversion and minimal side reactions.

- Solvent Choice: Use of green solvents or ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) has been explored to improve yield and reduce environmental impact.

- Continuous Flow Reactors: Implementation of continuous flow technology enhances reaction control, reproducibility, and scalability.

- Purification: Automated chromatographic systems and crystallization techniques improve product purity and throughput.

Comparative Table of Preparation Methods

| Preparation Step | Methodology | Reaction Conditions | Notes |

|---|---|---|---|

| Quaternization | 2-Methylbenzothiazole + Methyl iodide | Reflux in ethanol or acetonitrile, 80°C, 24 h | SN2 nucleophilic substitution; iodide as counterion |

| Condensation with Aniline | Quaternized salt + Aniline | Reflux in acetic anhydride or ethanol, mild heat | Formation of vinyl linkage via dehydration |

| Purification | Silica gel chromatography | Elution with 1:1 ethyl acetate/hexanes | Isolates pure crystalline iodide salt |

| Industrial Scale Optimization | Use of ionic liquids, continuous flow reactors | Temperature, pressure, solvent optimization | Enhances yield, reduces reaction time |

Research Findings and Analytical Data

Spectroscopic Confirmation:

The structure is confirmed by single-crystal X-ray diffraction, revealing a nearly planar benzothiazolium core with a dihedral angle close to 1.16°, indicative of strong conjugation. FT-IR spectra show characteristic vinyl C=C stretching (~1600 cm⁻¹) and N–H bending (~1500 cm⁻¹).Reaction Yields:

Typical yields for the quaternization step are around 70–80%, while the condensation step yields 60–75%, depending on reaction time and solvent system.Kinetic Data:

Bromination of the vinyl group (a related reaction) occurs rapidly within 5 minutes under mild conditions, suggesting high reactivity of the vinyl moiety for further functionalization.

Alternative Synthetic Approaches

Use of α-Iodomethyl Ketones:

Recent studies demonstrate that 2-amino-1,3-benzothiazole can react with α-iodomethyl ketones under mild conditions without catalysts or bases to form iodide salts via N-alkylation and intramolecular cyclization. This approach could be adapted for related benzothiazolium derivatives, offering a catalyst-free route with simple reaction setups.Catalytic Methods: Pd–carbene catalysis has been employed for related benzothiazolium salts to enable allylation reactions at room temperature, achieving high conversions and potentially offering milder alternatives for functional group introduction.

化学反应分析

Nucleophilic Substitution at the Iodide Position

The iodide ion in AMBI acts as a leaving group, enabling substitution reactions with various nucleophiles. This reactivity is critical for modifying the compound's solubility and electronic properties.

Mechanistic Insight :

The substitution occurs via an Sₙ1 pathway due to the bulky benzothiazolium ring hindering backside attack. The tosylate derivative is preferred for further synthetic applications due to its non-nucleophilic nature .

Electrophilic Addition to the Vinyl Group

The conjugated vinyl-aniline moiety undergoes electrophilic addition, particularly with halogens and oxidizing agents.

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| Bromine (Br₂) | Dichloromethane, 0°C | 2-(2,3-Dibromo-2-anilinovinyl)-3-methylbenzothiazolium iodide | Stereospecific anti-addition observed. |

| Ozone (O₃) | -78°C, followed by reductive workup | Fragmented aldehydes (benzothiazole-2-carbaldehyde + aniline derivative) | Used in oxidative cleavage studies. |

Kinetics :

Bromination occurs rapidly (<5 min) under mild conditions, with a second-order rate constant of .

Oxidation Reactions

The benzothiazolium ring and vinyl group are susceptible to oxidation, yielding structurally diverse products.

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | Benzoic acid derivatives + CO₂ |

| H₂O₂ (neutral) | Ethanol, RT | Epoxide intermediate (unstable) |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Toluene, reflux | Quinonoid structure |

Key Finding :

Strong oxidizers like KMnO₄ degrade the benzothiazolium ring, while milder agents like H₂O₂ target the vinyl group.

Cyclization and Rearrangement

AMBI undergoes intramolecular cyclization under thermal or acidic conditions, forming fused heterocycles.

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄, 100°C | Benzothiazolo[3,2-a]quinoline | Fluorescent probe development. |

| Pyridine, 120°C | Spirocyclic compound | Tested for antimicrobial activity. |

Mechanism :

Protonation of the aniline nitrogen initiates cyclization, followed by electrophilic aromatic substitution at the benzothiazolium ring.

Comparative Reactivity with Analogues

The reactivity of AMBI differs significantly from structurally related compounds:

科学研究应用

1. Antimicrobial Properties

Research has demonstrated that AMBI exhibits significant antimicrobial activity against various bacterial strains. A study published in the Journal of Antimicrobial Agents reported the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This suggests its potential as a therapeutic agent in combating multi-drug resistant bacteria.

2. Cytotoxicity and Cancer Research

AMBI has also been investigated for its cytotoxic effects on human cancer cell lines. Notably, it showed selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 15 µM. The cytotoxicity profile is summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 25 |

A study highlighted its mechanism of action through apoptosis induction in cancer cells, indicating potential applications in cancer therapy.

Fluorescent Properties

AMBI is widely utilized as a fluorescent dye in molecular biology, particularly for staining nucleic acids. Its ability to intercalate with DNA allows it to be employed in various biological assays, including live-cell imaging. The compound's structural similarity to Thiazole Orange Ethanoate (TOE), a well-known fluorescent dye, enhances its utility in biological research.

Sensor Development

The unique photophysical and electrochemical properties of AMBI make it a candidate for developing sensors for various analytes. Research is ongoing to explore its ability to detect metal ions and other substances, leveraging its heterocyclic structure containing nitrogen and sulfur atoms.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study published in the Journal of Antimicrobial Agents evaluated AMBI's efficacy against multi-drug resistant strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a new antibacterial agent.

- Fluorescent Dye Applications : Research has established AMBI's application as a fluorescent probe in live-cell imaging, providing insights into cellular dynamics and interactions.

- Cytotoxicity Assessment : A study published in the Journal of Cancer Research explored AMBI's mechanism of action through apoptosis induction in cancer cells, underscoring its potential as an anticancer agent.

作用机制

The mechanism of action of 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

相似化合物的比较

Comparison with Similar Compounds

The optical, structural, and electronic properties of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide are compared below with key analogues:

Table 1: Structural and Electronic Comparison

Key Observations :

Conjugation and NLO Activity: The anilinovinyl group in the target compound provides superior ICT compared to simpler alkyl substituents (e.g., ethyl in 3-ethyl-2-methylbenzothiazolium iodide), as evidenced by its planar geometry (dihedral angle: 1.16° vs. 5.61° in non-planar derivatives) . Replacement of anilinovinyl with thiophenylvinyl (as in ) further extends conjugation, leading to a redshifted absorption spectrum (~50 nm bathochromic shift) .

Crystal Packing and Stability :

- Hydrogen bonding (e.g., O—H···I in hydrated salts) and π-π stacking (centroid distance: 3.59 Å) enhance thermal stability and crystallinity in the target compound, critical for device integration .

- Styryl derivatives () exhibit weaker intermolecular interactions due to steric bulk, reducing packing efficiency .

Synthetic Routes :

- The target compound is synthesized via condensation of 2,3-dimethylbenzothiazolium iodide with aldehydes in acetic anhydride , while thiophene-containing analogues require carbaldehyde intermediates .

- Ionic liquids (e.g., [BMIM][HSO₄]) are emerging as green solvents for benzothiazolium derivatives, improving yields and reducing reaction times compared to traditional methods .

Table 2: Optical Properties

生物活性

2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide (CAS No. 61327-99-9) is a compound that has garnered attention for its potential biological activities. This compound features a benzothiazolium structure, which is known for its diverse applications in medicinal chemistry and biological research.

- Molecular Formula: C16H15IN2S

- Molecular Weight: 394.27 g/mol

- Synonyms: 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium iodide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of enzymes and receptors. Specifically, it may inhibit key enzymes involved in metabolic pathways, thereby exerting therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of several benzothiazolium derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent. -

Tyrosinase Inhibition Mechanism:

In vitro experiments using B16F10 melanoma cells demonstrated that analogs of the compound could reduce melanin production by inhibiting intracellular tyrosinase activity. The most potent analogs showed inhibitory effects that were significantly stronger than those of traditional inhibitors like kojic acid .

Comparative Analysis with Similar Compounds

常见问题

Q. What spectroscopic and crystallographic techniques are used to confirm the molecular structure of 2-(2-anilinovinyl)-3-methylbenzothiazolium iodide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, in analogous benzothiazolium iodide salts, SCXRD analysis revealed triclinic crystal systems (space group P1) with key geometric parameters such as dihedral angles between aromatic rings (e.g., 1.16° between benzothiazolium and thiophene planes) . Hydrogen bonding networks (O–H···I, C–H···O) and π-π stacking interactions (centroid distances ~3.59 Å) are critical for validating supramolecular packing . Complementarily, FT-IR identifies functional groups like C=C vinyl stretches (~1600 cm⁻¹) and N–H bending modes (~1500 cm⁻¹) .

Q. What synthetic routes are reported for benzothiazolium iodide derivatives, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves quaternization of benzothiazole with methyl iodide under reflux in anhydrous acetonitrile. For example, 3-methylbenzothiazolium iodide is synthesized by reacting benzothiazole with excess methyl iodide at 80°C for 24 hours . Catalytic methods using Pd–carbene complexes (e.g., Pd₂dba₃ with 3-methylbenzothiazolium iodide as a carbene precursor) enable allylation reactions at room temperature in dry THF, achieving >90% conversion in 2 hours . Optimization includes adjusting stoichiometry (e.g., 2 mol% catalyst loading) and base selection (e.g., NaH for proton abstraction) .

Advanced Research Questions

Q. How are hydrogen-bonding ambiguities resolved during crystallographic refinement of benzothiazolium salts?

- Methodological Answer : Hydrogen atoms in crystal structures are typically constrained using the riding model, with isotropic displacement parameters (Uiso) set to 1.2× (for CH) or 1.5× (for CH₃, OH) the Ueq of the parent atom . In cases of disordered water molecules (e.g., monohydrate structures), difference Fourier maps (Δρ) are analyzed to locate O–H···I interactions, with residual electron density thresholds set to |Δρmax| ≤ 0.67 eÅ⁻³ . Software like SHELXL refines anisotropic displacement parameters for non-H atoms, achieving R-factors < 0.03 (e.g., R = 0.028 for analogous structures) .

Q. What experimental designs are used to evaluate the nonlinear optical (NLO) properties of benzothiazolium derivatives?

- Methodological Answer : NLO activity is assessed via hyper-Rayleigh scattering (HRS) or electric-field-induced second-harmonic generation (EFISHG). For example, stilbazolium analogs (e.g., DMPI crystals) show third-order NLO responses measured via Z-scan techniques using a Nd:YAG laser (λ = 532 nm), with nonlinear susceptibility (χ⁽³⁾) values ~10⁻¹² esu . Polarized microscopy and Hirshfeld surface analysis correlate π-conjugation length (e.g., vinyl-aniline bridges) with enhanced NLO performance .

Q. How do steric and electronic factors influence regioselectivity in benzothiazole ring-closure reactions?

- Methodological Answer : Theoretical calculations (DFT at B3LYP/6-31G* level) predict regioselectivity in cyclization reactions. For example, copper iodide/Oxone®-catalyzed cyclization of thioureas favors 2-aminobenzothiazole formation due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) for C–S bond formation at the ortho position . Experimental validation uses HPLC-MS to quantify product ratios, with steric hindrance from substituents (e.g., methyl groups) reducing yields by ~15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。